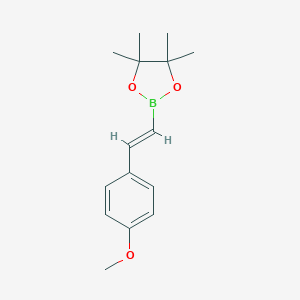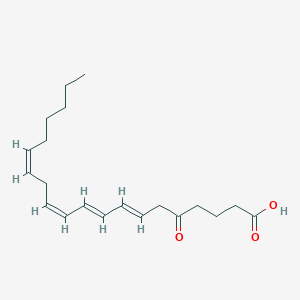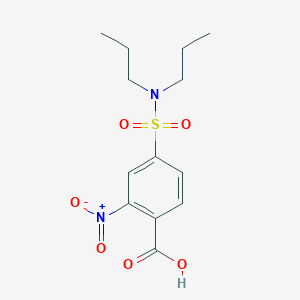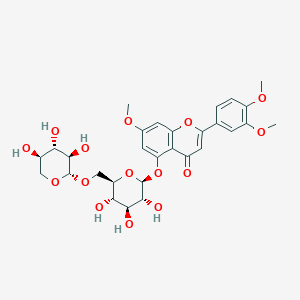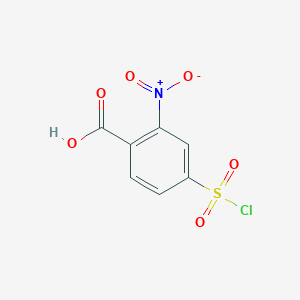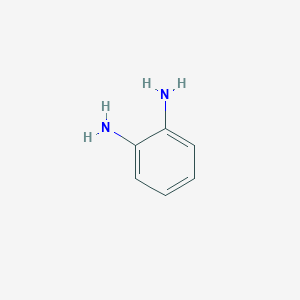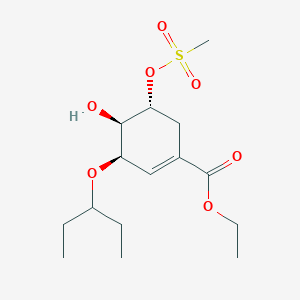
Ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate is a useful research compound. Its molecular formula is C15H26O7S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Material Synthesis
Chemical compounds with complex structures, such as the one mentioned, often play crucial roles in the development of advanced materials. For instance, the synthesis and application of liquid crystal dimers, like methylene-linked liquid crystal dimers, have been explored for their unique transitional properties, potentially relevant to the study of similar complex organic compounds (Henderson & Imrie, 2011). Such research underpins the development of next-generation display technologies and materials with specific optical properties.
Chemical Recycling and Environmental Sustainability
Research on the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), provides insights into how complex esters and similar compounds can be broken down and repurposed. This aligns with growing efforts to enhance environmental sustainability and resource efficiency in the chemical industry (Karayannidis & Achilias, 2007). Understanding the behavior and reactivity of similar complex esters could contribute to advancements in recycling technologies and methodologies.
Pharmacology and Drug Design
The synthesis and pharmacological evaluation of complex organic compounds, including stereoisomers and their derivatives, are central to drug discovery and development. Studies on compounds like ohmefentanyl highlight the intricate balance between molecular structure and biological activity, which could be relevant when considering the synthesis and potential applications of complex esters in pharmacology (Brine et al., 1997). Such research assists in the design of more effective and targeted therapeutic agents.
Biodegradation and Environmental Impact
The biodegradation and environmental fate of organic compounds, especially those used as additives or solvents, are critical areas of research. Understanding how compounds like ethyl tert-butyl ether (ETBE) degrade in soil and groundwater can inform the environmental management of similar chemicals, highlighting the importance of designing compounds with favorable environmental profiles (Thornton et al., 2020).
Propiedades
IUPAC Name |
ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7S/c1-5-11(6-2)21-12-8-10(15(17)20-7-3)9-13(14(12)16)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIOECQKNRLEH-MGPQQGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1O)OS(=O)(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1O)OS(=O)(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

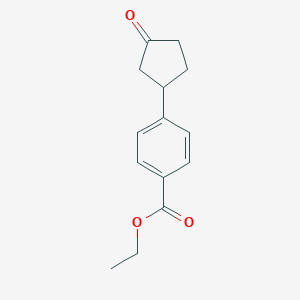
![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

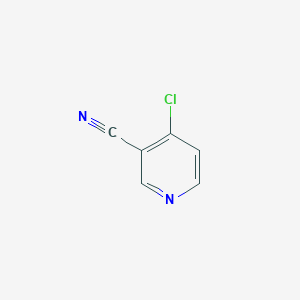
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
